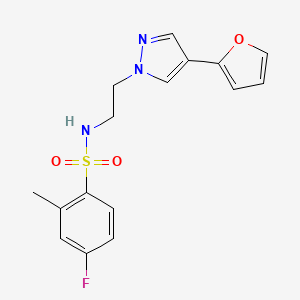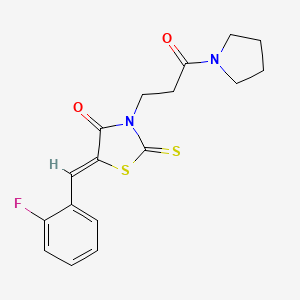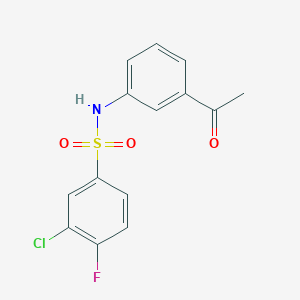
4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance selectivity for certain biological targets, such as cyclooxygenase-2 (COX-2) enzymes, which are implicated in inflammatory processes and pain .
Synthesis Analysis
The synthesis of fluorinated pyrazoles, which are key building blocks for compounds like 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide, can be achieved through direct fluorination of pyrazoles using N-fluorobenzenesulfonimide (NFSI) . This method provides a facile approach to introduce fluorine atoms into the pyrazole ring, which is a crucial step in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including those with fluorine substitutions, can be analyzed through crystallography. Investigations into the crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have revealed two-dimensional architectures and provided insights into intermolecular interactions and hydrogen bonding patterns . These structural analyses are essential for understanding the molecular basis of the biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of fluorinated benzenesulfonamides can be influenced by the presence of the fluorine atom. For instance, the ortho-fluorination of aromatic compounds, such as 2-arylbenzothiazoles, can be catalyzed by Pd(PPh3)4 using NFSI as the electrophilic fluoride source . This type of chemical reaction is important for the synthesis of various fluorinated pharmaceutical and agrochemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are significantly affected by the substituents on the aromatic ring. For example, the introduction of fluorine and other substituents can influence the solubility, stability, and overall reactivity of these compounds. The bioactivity studies on new benzenesulfonamide derivatives have shown that certain substitutions can lead to compounds with cytotoxic activities and the ability to inhibit carbonic anhydrase enzymes, which are relevant for anti-tumor activity studies .
科学的研究の応用
Fluorinated Pyrazole Derivatives Synthesis
A study by Zhang, Zhao, and Cao (2014) discusses a one-pot tandem procedure involving rhodium-catalyzed C-H insertion followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI), resulting in the synthesis of 4-fluoro-pyrazole derivatives. This method offers a novel approach to constructing fluorinated molecules, potentially including the compound , due to the versatility of pyrazole derivatives in various chemical transformations (Zhang, Zhao, & Cao, 2014).
Fluorination and Antitumor Activity
The fluorination of pyrazole derivatives, such as the one described, can significantly impact their biological activity. For example, Hammam et al. (2005) explored the synthesis of fluorinated benzo[b]pyran derivatives, demonstrating that the introduction of a fluorine atom can enhance anticancer activity. Although the study does not directly mention the specific compound, it highlights the importance of fluorine in medicinal chemistry, suggesting potential applications in designing anticancer agents (Hammam et al., 2005).
Fluorinated Ligands for Sensing and Binding
Pedrini et al. (2020) synthesized and characterized new fluorinated bis(pyrazoles), which were evaluated for their crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity. The study provides insights into how the fluorination of pyrazole derivatives, like the compound , could be utilized in developing materials with unique optical and physical properties, potentially for sensing applications or as ligands in complex formation (Pedrini et al., 2020).
特性
IUPAC Name |
4-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-12-9-14(17)4-5-16(12)24(21,22)19-6-7-20-11-13(10-18-20)15-3-2-8-23-15/h2-5,8-11,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMZVGKVVZAUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2516555.png)



![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2516562.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)
![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)
![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)
![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)